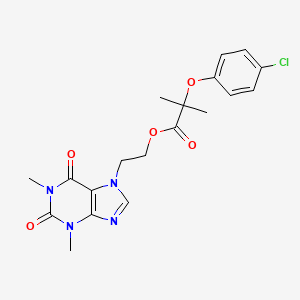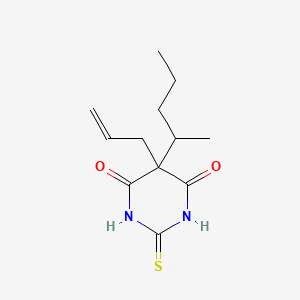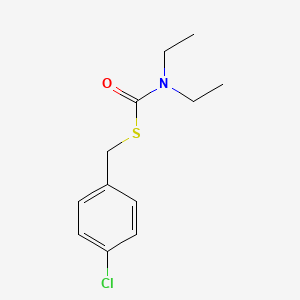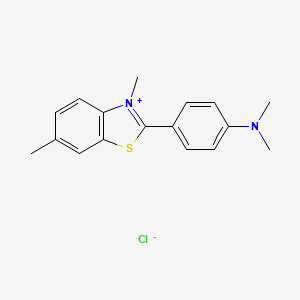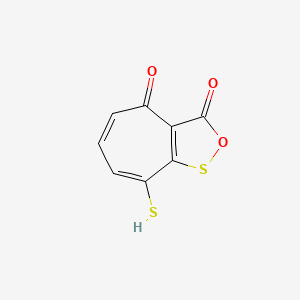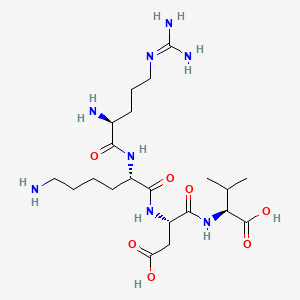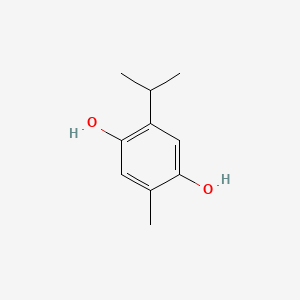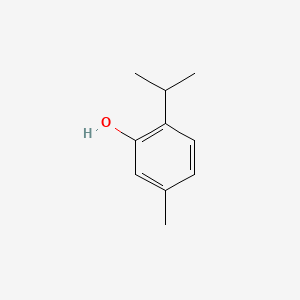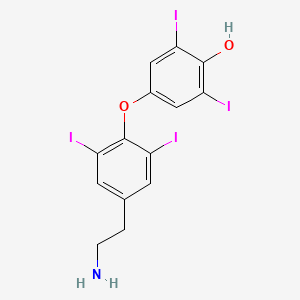
Tonapofylline
Vue d'ensemble
Description
La Tonapofylline est un dérivé de la xanthine qui agit comme antagoniste sélectif du récepteur A1 de l'adénosine. Elle a été étudiée pour ses applications thérapeutiques potentielles dans le traitement de l'insuffisance cardiaque, de l'insuffisance rénale et de l'insuffisance cardiaque congestive .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La Tonapofylline peut être synthétisée par un processus en plusieurs étapes impliquant la réaction de précurseurs spécifiques dans des conditions contrôlées.
Méthodes de production industrielle : La production industrielle de la this compound implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la cristallisation, la purification et le contrôle qualité pour répondre aux normes pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions : La Tonapofylline subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur le noyau xanthine.
Substitution : Les réactions de substitution peuvent introduire différents substituants dans la molécule, modifiant ainsi ses propriétés chimiques.
Réactifs et conditions courants :
Oxydation : Des oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Des réactifs tels que les halogénures d'alkyle ou les chlorures d'acyle dans des conditions appropriées.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés xanthine oxydés, tandis que les réactions de substitution peuvent produire divers composés xanthine substitués .
4. Applications de la recherche scientifique
Chimie : Utilisé comme outil de recherche pour étudier les interactions des récepteurs de l'adénosine et les voies de signalisation.
Biologie : Enquête sur ses effets sur les processus cellulaires et la liaison des récepteurs.
Médecine : Exploré pour son potentiel thérapeutique dans le traitement de l'insuffisance cardiaque, de l'insuffisance rénale et d'autres maladies cardiovasculaires.
Industrie : Utilisé dans le développement de formulations pharmaceutiques et comme composé de référence dans la découverte de médicaments
5. Mécanisme d'action
La this compound exerce ses effets en se liant avec une forte affinité aux récepteurs A1 de l'adénosine, agissant comme un antagoniste compétitif. Cette liaison inhibe l'action de l'adénosine, conduisant à divers effets physiologiques. Dans le rein, la this compound bloque les récepteurs A1 de l'adénosine, maintenant le débit de filtration glomérulaire et favorisant la natriurèse. Ce mécanisme est bénéfique dans des affections telles que l'insuffisance cardiaque et l'insuffisance rénale .
Composés similaires :
Pentoxifylline : Un autre dérivé de la xanthine utilisé pour traiter la claudication intermittente.
Théophylline : Un dérivé de la xanthine utilisé comme bronchodilatateur dans les maladies respiratoires.
Caféine : Un dérivé de la xanthine bien connu avec des effets stimulants
Comparaison : La this compound est unique par sa forte sélectivité pour les récepteurs A1 de l'adénosine, ce qui la rend particulièrement efficace pour cibler des voies physiologiques spécifiques. Contrairement à d'autres dérivés de la xanthine, l'antagonisme sélectif des récepteurs A1 de l'adénosine par la this compound offre des avantages thérapeutiques distincts dans le traitement des affections cardiovasculaires et rénales .
Applications De Recherche Scientifique
Chemistry: Used as a research tool to study adenosine receptor interactions and signaling pathways.
Biology: Investigated for its effects on cellular processes and receptor binding.
Medicine: Explored for its therapeutic potential in treating heart failure, renal insufficiency, and other cardiovascular diseases.
Industry: Utilized in the development of pharmaceutical formulations and as a reference compound in drug discovery
Mécanisme D'action
Tonapofylline exerts its effects by binding with high affinity to A1 adenosine receptors, acting as a competitive antagonist. This binding inhibits the action of adenosine, leading to various physiological effects. In the kidney, this compound blocks A1 adenosine receptors, maintaining glomerular filtration rate and promoting natriuresis. This mechanism is beneficial in conditions such as heart failure and renal insufficiency .
Comparaison Avec Des Composés Similaires
Pentoxifylline: Another xanthine derivative used to treat intermittent claudication.
Theophylline: A xanthine derivative used as a bronchodilator in respiratory diseases.
Caffeine: A well-known xanthine derivative with stimulant effects
Comparison: Tonapofylline is unique in its high selectivity for A1 adenosine receptors, making it particularly effective in targeting specific physiological pathways. Unlike other xanthine derivatives, this compound’s selective antagonism of A1 adenosine receptors provides distinct therapeutic advantages in treating cardiovascular and renal conditions .
Propriétés
IUPAC Name |
3-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)-1-bicyclo[2.2.2]octanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O4/c1-3-13-25-17-16(18(29)26(14-4-2)20(25)30)23-19(24-17)22-10-7-21(8-11-22,9-12-22)6-5-15(27)28/h3-14H2,1-2H3,(H,23,24)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTVVWUOTJRXKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C34CCC(CC3)(CC4)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30187611 | |
| Record name | Tonapofylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Stimulation of A1 adenosine receptors in the kidney reduces glomerular filtration rate (GFR) via tubuloglomerular feedback and increases sodium reabsorption. Blocking A1 adenosine receptors would therefore maintain GFR and cause natriuresis. Tonapofylline is a xanthine derivative that binds with high affinity to A1 adenosine receptors from several species including human and acts as a competitive antagonist at these receptors. | |
| Record name | Tonapofylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12569 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
340021-17-2 | |
| Record name | Tonapofylline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=340021-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tonapofylline [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0340021172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tonapofylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12569 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tonapofylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TONAPOFYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83VNU4U44T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

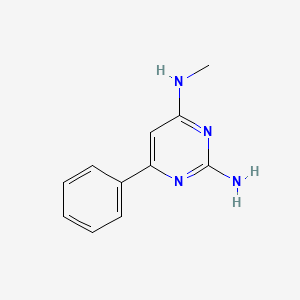

![[6-Amino-4,5-dibromo-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium;chloride](/img/structure/B1683124.png)
